molecular formula C13H14ClFO2S B2901806 [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287332-15-2

[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2901806
CAS RN: 2287332-15-2
M. Wt: 288.76
InChI Key: KTWNRULSLJCZCE-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in many biological processes. The compound has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the inhibition of cysteine proteases. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This results in the inhibition of various biological processes that are dependent on the activity of cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for lab experiments. The compound is easy to synthesize, and its purity can be easily assessed using standard analytical techniques. The compound is also stable under standard laboratory conditions, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases are also areas of interest. Finally, the development of new synthetic methods for the compound and its derivatives is an area of ongoing research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The compound's unique properties make it a valuable tool for scientific research, and ongoing research is expected to lead to new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of 3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentan-1-amine with methanesulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity. The synthesis method has been optimized by several researchers, and various modifications have been proposed to enhance the yield and purity of the compound.

Scientific Research Applications

[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of cysteine proteases, which are involved in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO2S/c1-9-2-3-11(15)10(4-9)13-5-12(6-13,7-13)8-18(14,16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNRULSLJCZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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